

Application Notes and Protocols for Omigapil Maleate in COL6-Related Dystrophy Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **Omigapil maleate** in the context of Collagen VI (COL6)-related dystrophies. This document includes the mechanism of action, summaries of preclinical and clinical data, and detailed experimental protocols.

Introduction

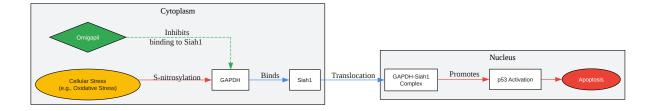
Omigapil (formerly TCH346) is a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2] In COL6-related dystrophies, which include Ullrich Congenital Muscular Dystrophy (UCMD) and Bethlem Myopathy, apoptosis is a recognized pathogenic mechanism contributing to muscle degeneration.[1] Omigapil has been investigated as a potential therapeutic agent to mitigate this apoptotic cell death. Though its clinical development for this indication has been discontinued, the preclinical and phase 1 clinical data provide valuable insights for future research in this area.[3][4]

Mechanism of Action

Omigapil exerts its anti-apoptotic effects by binding to GAPDH and preventing its translocation to the nucleus.[5] Under conditions of cellular stress, GAPDH can be S-nitrosylated, leading to its binding to Siah1, an E3 ubiquitin ligase.[6] This complex then translocates to the nucleus, where GAPDH stabilizes Siah1, promoting the degradation of nuclear proteins and activating



p53-dependent apoptotic pathways.[6][7] By inhibiting the initial GAPDH-Siah1 interaction, Omigapil effectively blocks this cascade.[2]



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Omigapil's inhibition of the GAPDH-Siah1 apoptotic pathway.

Preclinical Studies

While extensive preclinical data for Omigapil exists for LAMA2-related dystrophy, studies in the Col6a1-/- mouse model for COL6-related dystrophy have also been conducted, demonstrating a reduction in apoptosis.[1][8] The following table summarizes the types of outcomes observed in relevant congenital muscular dystrophy mouse models treated with Omigapil.

Table 1: Summary of Preclinical Findings for Omigapil in CMD Mouse Models



Animal Model	Dosage	Key Findings	Reference
Col6a1-/- (COL6-RD)	Not specified	Decreased apoptosis, particularly in the diaphragm; improved mitochondrial integrity (unpublished data).	[8]
dy2J/dy2J (LAMA2- RD)	0.1 mg/kg/day	Improved respiratory rates; decreased fibrosis in gastrocnemius and diaphragm; decreased apoptosis in tibialis anterior.	[9]
dy2J/dy2J (LAMA2- RD)	1 mg/kg/day	Decreased fibrosis in the diaphragm.	[9]
dyW/dyW (LAMA2- RD)	0.1 mg/kg/day	Decreased fibrosis of the triceps brachii.	[9]

Clinical Studies

A Phase 1, open-label, ascending dose study (CALLISTO; NCT01805024) was conducted to evaluate the pharmacokinetics, safety, and tolerability of Omigapil in pediatric patients (ages 5-16) with COL6-related dystrophy and LAMA2-related dystrophy.[1][10]

Table 2: Dosing Cohorts in the CALLISTO Phase 1 Trial

Cohort	Number of Patients (COL6-RD)	Daily Oral Dose of Omigapil	Duration of Treatment
1-5	10	0.02 to 0.08 mg/kg	12 weeks

This was a dose-escalation study with a total of 20 patients, 10 of whom had COL6-RD.[1]





Table 3: Pharmacokinetic Parameters of Omigapil in Pediatric Patients

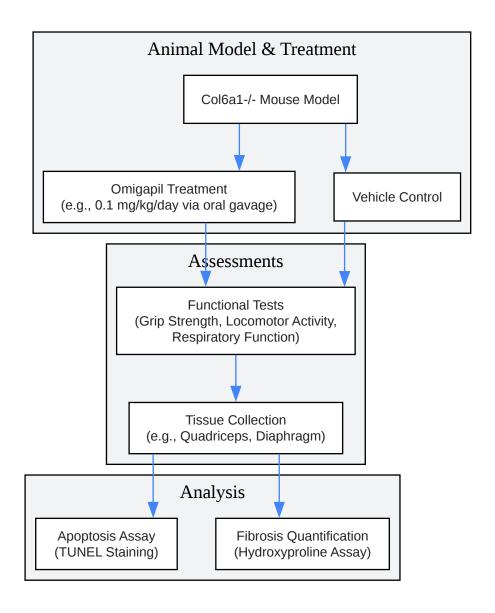
Dose Group	Key Pharmacokinetic Findings
0.02 - 0.08 mg/kg/day	Slightly greater than dose-proportional increases in systemic exposure (AUC0-24h).
0.06 mg/kg/day	Achieved patient exposure within the pre- established target AUC0-24h range.

The study concluded that Omigapil was safe and well-tolerated in this patient population, and its pharmacokinetic profile was suitable for further development.[1] However, no significant changes in clinical efficacy assessments were observed, which was expected given the short 12-week duration of the trial.[11]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of Omigapil in a preclinical setting for COL6-related dystrophies.





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A typical workflow for preclinical evaluation of Omigapil.

Protocol 1: Assessment of Apoptosis by TUNEL Staining

Objective: To quantify the level of apoptosis in muscle tissue sections.

Materials:

- Frozen muscle tissue sections (10 μm)
- Phosphate-buffered saline (PBS)



- 4% Paraformaldehyde in PBS
- Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
- TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP, from a commercial kit)
- DAPI nuclear counterstain
- Fluorescence microscope

Procedure:

- Fix tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash sections twice with PBS for 5 minutes each.
- Permeabilize the sections with the permeabilization solution for 2 minutes on ice.
- Wash sections twice with PBS for 5 minutes each.
- Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
- Wash sections three times with PBS for 5 minutes each.
- Counterstain with DAPI for 5 minutes at room temperature.
- Wash sections three times with PBS for 5 minutes each.
- Mount coverslips and visualize under a fluorescence microscope.
- Quantify the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Protocol 2: Quantification of Muscle Fibrosis by Hydroxyproline Assay



Objective: To determine the total collagen content in muscle tissue as an indicator of fibrosis.

Materials:

- Muscle tissue (20-30 mg)
- 6N HCl
- Chloramine-T solution
- Ehrlich's reagent (p-dimethylaminobenzaldehyde)
- Hydroxyproline standards
- Spectrophotometer

Procedure:

- · Weigh the muscle tissue sample.
- Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.
- Neutralize the hydrolysate with NaOH.
- Add Chloramine-T solution to oxidize the hydroxyproline and incubate at room temperature for 20 minutes.
- Add Ehrlich's reagent and incubate at 65°C for 15 minutes to develop the color.
- Cool the samples and measure the absorbance at 560 nm using a spectrophotometer.
- Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
- Express the results as μg of hydroxyproline per mg of wet tissue weight.

Protocol 3: Assessment of Forelimb Grip Strength in Mice



Objective: To measure muscle strength in mice.

Materials:

· Grip strength meter with a wire grid

Procedure:

- Allow the mouse to grip the wire grid with its forepaws.
- Gently pull the mouse backward by its tail in a horizontal plane until its grip is broken.
- The meter will record the peak force exerted.
- Perform three to five consecutive trials for each mouse.
- Record the average or the maximum peak force for each animal.
- Normalize the grip strength to the body weight of the mouse.

Protocol 4: Evaluation of Locomotor Activity using an Open Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Materials:

- Open field arena (e.g., 50x50 cm)
- · Video tracking system and software

Procedure:

- Place the mouse in the center of the open field arena.
- Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).
- Record the mouse's movement using the video tracking system.



 Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Protocol 5: Measurement of Respiratory Function by Whole-Body Plethysmography

Objective: To non-invasively assess respiratory function in conscious, unrestrained mice.

Materials:

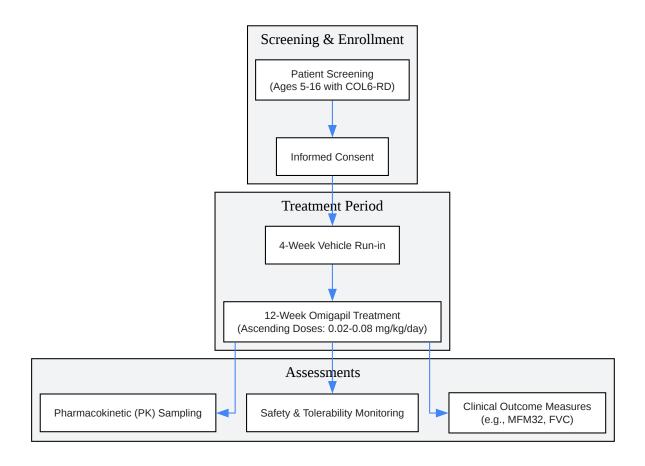
- Whole-body plethysmography chamber
- Pressure transducer
- Data acquisition system and software

Procedure:

- Calibrate the plethysmography chamber.
- Place the mouse in the chamber and allow for an acclimatization period (e.g., 15-30 minutes).
- Record the pressure changes within the chamber resulting from the mouse's breathing.
- The software will calculate respiratory parameters including respiratory rate (breaths/minute), tidal volume, and minute ventilation.
- Record data over a set period (e.g., 5-10 minutes) of quiet breathing.

Clinical Trial Protocol Overview (Based on CALLISTO Study)





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High-level workflow of the CALLISTO Phase 1 clinical trial.

Objective: To establish the pharmacokinetic profile, safety, and tolerability of Omigapil in pediatric patients with COL6-related dystrophy.

Study Design:

- Phase 1, open-label, sequential ascending oral dose, cohort study.[1]
- Patient Population: Ages 5-16 years with a diagnosis of COL6-related dystrophy or LAMA2-related dystrophy.[1]



Treatment: 4-week vehicle run-in period followed by 12 weeks of daily oral Omigapil.[10]
Doses ranged from 0.02 to 0.08 mg/kg.[1]

Primary Outcome Measures:

 Pharmacokinetics: Plasma concentrations of Omigapil and its metabolites were measured at various time points to determine the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and other pharmacokinetic parameters.[1]

Secondary Outcome Measures:

 Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.[1]

Exploratory Outcome Measures:

- Clinical Efficacy: A battery of clinical outcome measures relevant to congenital muscular dystrophy were performed to assess the feasibility of their use in future trials. These may include:
 - Motor Function Measure 32 (MFM32)
 - Forced Vital Capacity (FVC)
 - Myometry (muscle strength testing)
 - Timed functional tests (e.g., 10-meter walk/run)
 - Quality of life questionnaires

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